molecular formula C8H8O3 B1321609 6-Methyl-1,3-benzodioxol-5-ol CAS No. 7622-31-3

6-Methyl-1,3-benzodioxol-5-ol

Cat. No. B1321609
CAS RN: 7622-31-3
M. Wt: 152.15 g/mol
InChI Key: JRFWKGNYNPPPLF-UHFFFAOYSA-N
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Description

The compound 6-Methyl-1,3-benzodioxol-5-ol is a derivative of 1,3-benzodioxole with a methyl group at the sixth position. This structure is a common motif in various chemical compounds, which are often synthesized for their potential applications in pharmaceuticals and materials science. The papers provided discuss compounds that, while not directly 6-Methyl-1,3-benzodioxol-5-ol, contain related structural features and offer insights into the synthesis, molecular structure, and properties of similar compounds .

Synthesis Analysis

The synthesis of compounds related to 6-Methyl-1,3-benzodioxol-5-ol involves various chemical reactions. For instance, the synthesis of (5R*,6S*)-1-benzoyl-5-methylthio-6-methoxy-1-azapenam was achieved and its structure confirmed by X-ray diffraction, indicating the potential for complex synthetic routes involving sulfur and nitrogen heteroatoms . Another related compound, methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-alpha-D-ribo-hexopyranosid-3-ulose, was synthesized stereoselectively, showcasing the importance of controlling stereochemistry in the synthesis of complex organic molecules . Additionally, novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction, demonstrating the versatility of synthetic methods for constructing benzodioxole derivatives .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. The molecular structure of the synthesized compounds is crucial for understanding their potential interactions and reactivity. For example, the structure of a synthesized azapenam derivative was solved by direct methods and refined to confirm the expected cis configuration around the β-lactam ring . Similarly, the crystallographic analysis of a ribo-hexopyranosid derivative revealed the orientation of substituents around the sugar ring, which is essential for understanding its reactivity and interaction with other molecules .

Chemical Reactions Analysis

The chemical reactivity of compounds containing the benzodioxole moiety can be inferred from the reactions used in their synthesis. The Friedländer condensation reaction, for example, was used to synthesize quinoline derivatives, indicating the potential for benzodioxole derivatives to participate in condensation reactions . The synthesis of triazolo[3,4-b]benzothiazoles from o-methylaniline and various aromatic carbonic acids suggests that derivatives of 6-Methyl-1,3-benzodioxol-5-ol may also undergo heterocyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The planar molecular structures of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally characterized by X-ray analysis, suggest that similar planarity might be expected in 6-Methyl-1,3-benzodioxol-5-ol derivatives, affecting their stacking and electronic properties . The supramolecular structures of certain benzodioxol derivatives, as revealed by their crystal structures, show the importance of hydrogen bonding and pi-pi stacking in determining the physical properties and potential intermolecular interactions of these compounds .

Scientific Research Applications

1. Anticancer Evaluation

  • Summary of Application: A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
  • Methods of Application: The compounds were synthesized via a Pd-catalyzed C-N cross-coupling . The anticancer activity was evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
  • Results: The study identified 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

2. COX Inhibitors and Cytotoxic Agents

  • Summary of Application: A series of novel benzodioxole derivatives were synthesized and evaluated as COX inhibitors and cytotoxic agents .
  • Methods of Application: The compounds were synthesized and identified using FTIR, HRMS, 1H-NMR, and 13C-NMR techniques . The potency and selectivity towards COX1 and COX2 were determined using an in vitro COX inhibition assay kit . The cytotoxicity was evaluated for these compounds utilizing MTS assay against cervical carcinoma cells line (HeLa) .
  • Results: The most potent compound against the COX1 enzyme was 4f with IC50=0.725 µM . The compound 3b showed potent activity against both COX1 and COX2 with IC50=1.12 and 1.3 µM, respectively . All compounds showed cytotoxic activity against the HeLa Cervical cancer cell line at a higher concentration ranges (0.219–1.94 mM), and the most cytotoxic compound was 3e with a CC50 value of 219 µM .

3. Continuous Acylation

  • Summary of Application: The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst .
  • Methods of Application: The reaction was run continuously for 6 hours at 100 °C . The unreacted starting material, 1,3-benzodioxole, can be easily separated by distillation and recycled .
  • Results: In a short time period (30 min), the conversion rate was 73%, with a selectivity of 62% of the desired acylated product .

4. Antioxidant, Pharmaceutical Intermediates, and Cosmetic Additives

  • Summary of Application: Sesamol is used as an antioxidant, pharmaceutical intermediates, and cosmetic additives .
  • Methods of Application: It is used in various formulations in the pharmaceutical and cosmetic industry .
  • Results: The use of Sesamol has been found to be beneficial due to its antioxidant properties .

5. (6-Methyl-1,3-benzodioxol-5-yl)acetic Acid

  • Summary of Application: This compound, also known as (6-Methyl-1,3-benzodioxol-5-yl)acetic acid, is a unique chemical that can be used in various chemical reactions .
  • Methods of Application: The specific methods of application can vary depending on the reaction. It’s often used as a reagent or intermediate in organic synthesis .
  • Results: The outcomes can vary widely depending on the specific reaction or synthesis process .

6. 6-Allyl-1,3-benzodioxol-5-ol

  • Summary of Application: This compound is a derivative of 1,3-benzodioxol-5-ol, where an allyl group is attached at the 6th position .
  • Methods of Application: It can be used as a building block in organic synthesis .
  • Results: The outcomes can vary widely depending on the specific reaction or synthesis process .

properties

IUPAC Name

6-methyl-1,3-benzodioxol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFWKGNYNPPPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,3-benzodioxol-5-ol

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